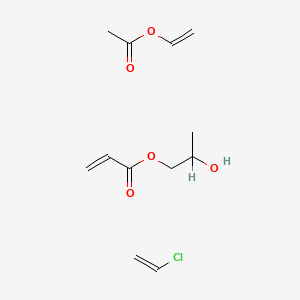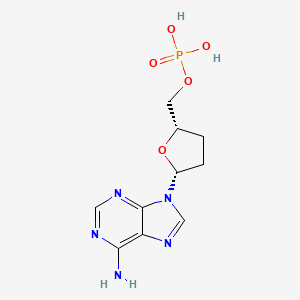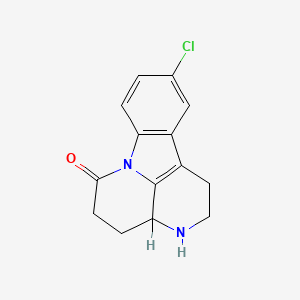
Diethylene glycol dipropionate
Übersicht
Beschreibung
Diethylene glycol dipropionate is an organic compound that belongs to the class of esters. It is formed by the esterification of diethylene glycol with propionic acid. This compound is known for its applications in various industrial processes, particularly as a plasticizer and solvent. It is a colorless, odorless liquid that is miscible with water and many organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylene glycol dipropionate is synthesized through the esterification reaction between diethylene glycol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants, diethylene glycol and propionic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed using a distillation column. The product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylene glycol dipropionate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to diethylene glycol and propionic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under oxidative conditions, this compound can undergo oxidation to form diethylene glycol and propionic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Diethylene glycol and propionic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Diethylene glycol and propionic acid.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol dipropionate has several scientific research applications across various fields:
Chemistry: It is used as a solvent and plasticizer in the synthesis of polymers and resins. Its ability to dissolve a wide range of substances makes it valuable in chemical research.
Biology: this compound is used in the formulation of biological assays and experiments where a stable, non-reactive solvent is required.
Medicine: It is utilized in the development of pharmaceutical formulations, particularly in topical and transdermal drug delivery systems due to its skin penetration enhancement properties.
Industry: The compound is widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives. It improves the flexibility and durability of these materials.
Wirkmechanismus
The mechanism of action of diethylene glycol dipropionate primarily involves its role as a solvent and plasticizer. As a solvent, it enhances the solubility and stability of various compounds, facilitating their use in different applications. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. The molecular targets and pathways involved include the interaction with polymer matrices and the enhancement of drug solubility and permeability in pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Diethylene glycol: A related compound with similar solvent properties but without the ester functional groups.
Triethylene glycol: Another glycol with additional ethylene oxide units, offering different solubility and hygroscopic properties.
Propylene glycol dipropionate: A similar ester formed from propylene glycol and propionic acid, used in similar applications but with different physical properties.
Uniqueness: Diethylene glycol dipropionate is unique due to its specific ester structure, which imparts distinct solubility and plasticizing properties. Its ability to act as both a solvent and plasticizer makes it versatile in various industrial and research applications. The presence of two ester groups enhances its compatibility with different polymer systems, making it a preferred choice in the production of flexible plastics and coatings.
Eigenschaften
IUPAC Name |
2-(2-propanoyloxyethoxy)ethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMVCTFOVNOGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCOCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219578 | |
| Record name | 2,2'-Oxybisethyl dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-59-2 | |
| Record name | Ethanol, 2,2′-oxybis-, 1,1′-dipropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Oxybisethyl dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol dipropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Oxybisethyl dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-oxybisethyl dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)




![[1,1'-biphenyl]-3,3',5,5'-tetraol](/img/structure/B1617625.png)
